molecular formula C10H7NO2S B1275907 2-(Thiophen-3-YL)isonicotinic acid CAS No. 893723-63-2

2-(Thiophen-3-YL)isonicotinic acid

Cat. No.: B1275907
CAS No.: 893723-63-2
M. Wt: 205.23 g/mol
InChI Key: BOZGVVVDIQBTDY-UHFFFAOYSA-N
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Description

2-(Thiophen-3-YL)isonicotinic acid is a useful research compound. Its molecular formula is C10H7NO2S and its molecular weight is 205.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Luminescence Sensitization

2-(Thiophen-3-YL)isonicotinic acid derivatives have been explored for their potential in luminescence sensitization. Specifically, thiophenyl-derivatized nitrobenzoic acid ligands, closely related to this compound, have demonstrated efficiency in sensitizing Eu(III) and Tb(III) luminescence. These compounds have shown promising results in both solution and solid-state species, characterized by luminescence spectroscopy and X-ray crystallography, indicating their potential in advanced luminescent applications (Viswanathan & Bettencourt-Dias, 2006).

Photovoltaic Performance

The role of isonicotinate derivatives, which include this compound, in enhancing the photovoltaic performance of dye-sensitized solar cells has been investigated. Research indicates that these derivatives can improve the energy conversion efficiency of solar cells, suggesting their potential utility in the development of more efficient renewable energy sources (Bagheri & Dehghani, 2015).

Electrochemical Sensors

Thiophene derivatives, which include this compound, have been used in the development of electrochemical hybridization sensors. These compounds have shown potential in biological recognition and monitoring, offering new avenues in biosensor technology and molecular diagnostics (Cha et al., 2003).

Anticancer Activity

Compounds related to this compound have been studied for their cytotoxic effects against cancer cell lines. Thiophene acetyl salicylic acid esters, for example, have shown promising results in inhibiting cancer cell growth, particularly in colon cancer cell lines. These findings suggest the potential of thiophene derivatives in cancer treatment (Ünver & Cantürk, 2017).

Antibacterial and Antifungal Activities

Studies have shown that this compound derivatives possess significant antibacterial and antifungal properties. These compounds have been effective against a range of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel & Patel, 2017).

Organic Sensitizers for Solar Cells

The use of this compound derivatives as organic sensitizers in solar cells has been explored. These compounds have demonstrated high efficiency in converting incident photons to current, suggesting their utility in improving solar cell performance (Kim et al., 2006).

Biochemical Analysis

Biochemical Properties

2-(Thiophen-3-YL)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to possess antioxidant and antimicrobial properties . The interactions of this compound with these biomolecules are crucial for its biochemical activity. The compound’s structure allows it to bind effectively with specific enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit cell proliferation in several cancer cell lines, including gastric carcinoma, colon-carcinoma, hepatoma-derived, and lymphoblastic cell lines . This inhibition is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, this compound can alter cell function significantly.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is central to its mechanism of action .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can lead to toxic or adverse effects. Understanding the threshold levels and potential toxicity is essential for its safe application .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s biochemical activity and its role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is vital for optimizing its biochemical applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for its role in cellular processes .

Properties

IUPAC Name

2-thiophen-3-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZGVVVDIQBTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406261
Record name 2-(THIOPHEN-3-YL)ISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893723-63-2
Record name 2-(THIOPHEN-3-YL)ISONICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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